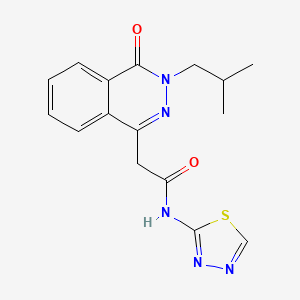![molecular formula C17H17ClN2O3S B12173317 1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B12173317.png)
1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a chlorophenyl group
Méthodes De Préparation
The synthesis of 1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzaldehyde with thioamide in the presence of a base.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with piperidine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new organic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid include:
Thiazole Derivatives: Compounds like 2-(2-chlorophenyl)-4-methyl-1,3-thiazole share the thiazole ring and chlorophenyl group but lack the piperidine and carboxylic acid functionalities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid have the piperidine ring and carboxylic acid group but lack the thiazole and chlorophenyl components.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C17H17ClN2O3S |
|---|---|
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H17ClN2O3S/c1-10-14(16(21)20-8-6-11(7-9-20)17(22)23)24-15(19-10)12-4-2-3-5-13(12)18/h2-5,11H,6-9H2,1H3,(H,22,23) |
Clé InChI |
LPSUZDGHIDWAHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12173235.png)
![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12173236.png)
![8-fluoro-4-hydroxy-N-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide](/img/structure/B12173237.png)
![1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12173246.png)
![N-(1H-benzimidazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12173248.png)
![N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B12173255.png)
![3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12173259.png)

![N-(2-(6-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12173262.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12173270.png)
![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B12173283.png)

![Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12173292.png)
![3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one](/img/structure/B12173298.png)
